molecular formula C26H27ClN2O3 B11054325 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11054325
M. Wt: 451.0 g/mol
InChI Key: MBCDPKXWFKCZDU-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene. The specific steps are as follows:

    Povarov Reaction: Aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the quinoline core.

    Chlorination: Introduction of the chlorine atom at the 2-position of the phenyl ring using a chlorinating agent such as thionyl chloride.

    Amidation: Coupling of the resulting chlorinated quinoline with 2-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and automated systems for chlorination and amidation steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the quinoline core can yield the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

The quinoline core is known for its biological activity. Compounds with similar structures have been studied for their potential as antimalarial, antibacterial, and anticancer agents. This compound could be explored for similar applications.

Medicine

Due to its structural similarity to other bioactive quinolines, this compound might exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research could focus on its potential as a therapeutic agent.

Industry

In material science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorine and methoxy groups could play a role in binding interactions, while the quinoline core could be involved in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The basic structure shared by many bioactive compounds.

    2-methoxyphenyl derivatives: Compounds with similar substituents that exhibit various biological activities.

Uniqueness

What sets 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide apart is its specific combination of substituents, which could confer unique biological or chemical properties. The presence of both chlorine and methoxy groups, along with the trimethylated quinoline core, provides a distinct structural framework that could lead to novel interactions and activities.

Properties

Molecular Formula

C26H27ClN2O3

Molecular Weight

451.0 g/mol

IUPAC Name

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H27ClN2O3/c1-15-22(25(31)29-18-11-7-8-12-21(18)32-4)23(16-9-5-6-10-17(16)27)24-19(28-15)13-26(2,3)14-20(24)30/h5-12,23,28H,13-14H2,1-4H3,(H,29,31)

InChI Key

MBCDPKXWFKCZDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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